Nemorubicin

Catalog No.
S548633
CAS No.
108852-90-0
M.F
C32H37NO13
M. Wt
643.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nemorubicin

CAS Number

108852-90-0

Product Name

Nemorubicin

IUPAC Name

(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H37NO13

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1

InChI Key

CTMCWCONSULRHO-UHQPFXKFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

PNU152243A; PNU-152243A; PNU 152243A; Nemorubicin, methoxymorpholinyl-doxorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O

Description

The exact mass of the compound Nemorubicin is 643.22649 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nemorubicin, also known as 3'-deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin, is a synthetic derivative of doxorubicin, designed to enhance its therapeutic efficacy while minimizing toxicity. This compound is characterized by a lipophilic substituent that enhances its ability to penetrate cell membranes and reach target tissues. Unlike traditional anthracyclines, nemorubicin exhibits unique properties, including the ability to inhibit topoisomerase I, which plays a critical role in DNA replication and repair .

Unlike Doxorubicin, which primarily acts by inhibiting topoisomerase II, Nemorubicin's mechanism of action involves DNA damage through topoisomerase I cleavage []. It also interacts with G-quadruplex DNA structures, stabilizing them and hindering their function []. Additionally, a functional nucleotide excision repair (NER) system seems crucial for Nemorubicin's activity [].

As Nemorubicin is still under investigation, detailed information on its safety profile is limited. However, preclinical studies suggest it may be less cardiotoxic than Doxorubicin []. Further research is necessary to fully understand its potential side effects and safety concerns in humans.

Nemorubicin undergoes biotransformation primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. This enzyme converts nemorubicin into PNU-159682, a more cytotoxic metabolite. The metabolic pathway involves hydroxylation and demethylation reactions that significantly alter the compound's structure and enhance its antitumor activity. The formation of PNU-159682 has been shown to correlate with the activity of CYP3A4 in human liver microsomes .

Nemorubicin demonstrates potent antitumor activity against various cancer cell lines. Its mechanism of action includes intercalation into DNA and stabilization of G-quadruplex structures, which are critical for maintaining genomic stability. The compound has shown effectiveness in inhibiting the growth of tumor cells in vitro and in vivo, particularly in models of hepatocellular carcinoma and other malignancies . Additionally, its metabolite PNU-159682 exhibits higher cytotoxicity than both nemorubicin and doxorubicin, making it a promising candidate for cancer therapy .

The synthesis of nemorubicin involves several key steps:

  • Starting Material: Doxorubicin serves as the starting material.
  • Modification: The amino group is modified by introducing a 2-methoxymorpholide substituent to enhance lipophilicity.
  • Purification: After synthesis, the compound is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

This synthetic route allows for the production of nemorubicin with specific structural features that contribute to its enhanced biological properties .

Nemorubicin is primarily investigated for its potential use as an antitumor agent in clinical settings. Its applications include:

  • Treatment of hepatocellular carcinoma.
  • Exploration as a therapeutic option for other solid tumors.
  • Development of antibody-drug conjugates that incorporate nemorubicin metabolites for targeted delivery .

Studies have shown that nemorubicin interacts with various cellular targets, enhancing its therapeutic profile. Key interactions include:

  • DNA Binding: Nemorubicin intercalates into DNA strands, disrupting replication processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase I, leading to increased DNA damage in cancer cells.
  • G-Quadruplex Stabilization: The compound stabilizes G-quadruplex structures, which can hinder oncogene expression and promote apoptosis in tumor cells .

Nemorubicin shares structural and functional similarities with several other anthracycline derivatives. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
DoxorubicinClassic anthracycline structureWell-known for broad-spectrum anticancer activity
Epirubicin4'-epimer of doxorubicinReduced cardiotoxicity compared to doxorubicin
Idarubicin4-demethoxy derivative of doxorubicinEnhanced potency against certain leukemias
DaunorubicinParent compound of doxorubicinPrimarily used for acute leukemia treatment

Nemorubicin's unique lipophilic modification and its ability to inhibit topoisomerase I distinguish it from these similar compounds, potentially offering advantages in terms of efficacy and safety profiles .

Semi-Synthetic Processes from Doxorubicin

The semi-synthetic preparation of nemorubicin from doxorubicin follows established protocols for anthracycline modification at the daunosamine sugar moiety. The process begins with doxorubicin or doxorubicin hydrochloride as the starting material, which undergoes selective alkylation at the C-3' amino position [4].

The alkylation reaction is typically conducted in polar aprotic solvents in the presence of dry organic bases such as triethylamine. The reaction proceeds through nucleophilic substitution of the C-3' amino group with diiodo compounds of specific stereochemical configuration. The carbon atom C-2 carrying the methoxy group in the diiodo compound can have either (S) or (R) configuration, with the (S)-configuration being preferred for optimal biological activity [4].

The reaction conditions are generally mild, proceeding at room temperature over 8 to 24 hours. This allows for selective modification of the amino sugar without affecting the sensitive anthraquinone chromophore or other functional groups essential for biological activity. The relatively gentle conditions are crucial for maintaining the structural integrity of the anthracycline core while enabling the introduction of the morpholinyl moiety [4].

Purification of the crude reaction product is achieved through silica gel column chromatography, typically using a methylene chloride-methanol mixture in a 97:3 volume ratio as the eluting solvent. The purified nemorubicin is then converted to its hydrochloride salt form by treatment with methanolic hydrogen chloride solution. This salt formation enhances the stability and bioavailability of the final product [4].

The semi-synthetic approach offers several advantages over total synthesis, including cost-effectiveness, ready availability of the doxorubicin starting material, and the ability to preserve the complex stereochemistry of the anthracycline framework. The method allows for the preparation of both pure 2''(R) and 2''(S) stereoisomers, enabling structure-activity relationship studies to optimize biological activity [4].

Structure-Activity Relationship Studies

Impact of Morpholinyl Moiety

The morpholinyl moiety in nemorubicin represents a critical structural modification that dramatically alters the pharmacological profile compared to classical anthracyclines. The introduction of the morpholinyl ring at the C-3' position of the daunosamine sugar fundamentally changes the mechanism of action, bioactivation pathway, and therapeutic index of the compound [6] [3].

The morpholinyl substituent significantly enhances the cytotoxic potency of nemorubicin, with studies demonstrating 80-fold greater activity compared to doxorubicin in vivo models [6]. This remarkable increase in potency is attributed to the unique bioactivation mechanism mediated by cytochrome P450 enzymes, particularly CYP3A4. The morpholinyl moiety serves as a recognition site for CYP3A4, leading to the formation of the highly active metabolite PNU-159682 [6] [7].

The lipophilic character imparted by the morpholinyl ring enhances cellular uptake and tumor penetration compared to the parent doxorubicin. This improved pharmacokinetic profile contributes to the superior in vivo efficacy observed with nemorubicin, particularly in solid tumor models where drug penetration is often limiting [1] [8].

Importantly, the morpholinyl modification eliminates the cardiotoxic profile associated with classical anthracyclines. The absence of cardiotoxicity represents a major therapeutic advantage, as cumulative dose limitations that restrict the use of doxorubicin and related compounds are significantly reduced with nemorubicin [3]. This improved safety profile allows for higher therapeutic doses and potentially improved clinical outcomes.

The morpholinyl ring also confers resistance to multidrug resistance mechanisms that commonly affect classical anthracyclines. The structural modification appears to reduce recognition by P-glycoprotein and other efflux pumps, thereby maintaining intracellular drug concentrations in resistant cell lines [1] [9].

Significance of 2-Methoxymorpholide Substituent

The 2-methoxymorpholide substituent represents the most critical structural element determining the unique biological properties of nemorubicin. The presence of the methoxy group at the 2-position of the morpholinyl ring is essential for the CYP3A-mediated bioactivation that generates the highly potent metabolite PNU-159682 [10].

Structure-activity relationship studies have demonstrated that the 2-methoxymorpholide substituent is specifically required for bioactivation by cytochrome P450 enzymes. The methoxy group serves as a site for enzymatic hydroxylation, leading to subsequent intramolecular cyclization and formation of the reactive metabolite. Without this specific substituent, the bioactivation pathway is not accessible, and the enhanced potency characteristic of nemorubicin is not observed [10].

The stereochemical configuration of the 2-methoxymorpholide substituent is crucial for optimal biological activity. The (S)-configuration at the C-2 position is preferred, as it provides optimal recognition by CYP3A4 and facilitates the bioactivation process. The (R)-configuration shows reduced activity, highlighting the importance of precise stereochemical control in the synthetic process [4].

The bioactivation mechanism involves CYP3A4-mediated hydroxylation at the 3-methoxy group, followed by loss of formaldehyde and ring opening to generate an aldehyde intermediate. This reactive intermediate can then undergo intramolecular cyclization to form the highly potent metabolite PNU-159682, which possesses the ability to form covalent adducts with DNA [10].

The significance of the 2-methoxymorpholide substituent extends beyond simple bioactivation. The structural configuration enables nemorubicin to function as a prodrug that is selectively activated in tissues with high CYP3A4 expression, particularly the liver. This tissue-selective activation contributes to the improved therapeutic index and reduced systemic toxicity observed with nemorubicin compared to classical anthracyclines [6] [7].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

643.22649023 g/mol

Monoisotopic Mass

643.22649023 g/mol

Heavy Atom Count

46

Appearance

Red to pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7618O47BQM

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Nemorubicin is a morpholinyl analogue of the anthracycline doxorubicin with antineoplastic activity. Nemorubicin is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative. Unlike most anthracyclines, nemorubicin is a topoisomerase I inhibitor and appears to exert its effect through the nucleotide excision repair (NER) system. In addition, this agent does not show cross-resistance with other anthracyclines.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15
1: Mazzini S, Scaglioni L, Mondelli R, Caruso M, Sirtori FR. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs. Bioorg Med Chem. 2012 Dec 15;20(24):6979-88. doi: 10.1016/j.bmc.2012.10.033. Epub 2012 Nov 3. PubMed PMID: 23154079.
2: Sabatino MA, Marabese M, Ganzinelli M, Caiola E, Geroni C, Broggini M. Down-regulation of the nucleotide excision repair gene XPG as a new mechanism of drug resistance in human and murine cancer cells. Mol Cancer. 2010 Sep 24;9:259. doi: 10.1186/1476-4598-9-259. PubMed PMID: 20868484; PubMed Central PMCID: PMC2955619.
3: Lu H, Chen CS, Waxman DJ. Potentiation of methoxymorpholinyl doxorubicin antitumor activity by P450 3A4 gene transfer. Cancer Gene Ther. 2009 May;16(5):393-404. doi: 10.1038/cgt.2008.93. Epub 2008 Nov 14. PubMed PMID: 19011599; PubMed Central PMCID: PMC2669851.
4: Quintieri L, Fantin M, Palatini P, De Martin S, Rosato A, Caruso M, Geroni C, Floreani M. In vitro hepatic conversion of the anticancer agent nemorubicin to its active metabolite PNU-159682 in mice, rats and dogs: a comparison with human liver microsomes. Biochem Pharmacol. 2008 Sep 15;76(6):784-95. doi: 10.1016/j.bcp.2008.07.003. Epub 2008 Jul 11. PubMed PMID: 18671948.
5: Broggini M. Nemorubicin. Top Curr Chem. 2008;283:191-206. doi: 10.1007/128_2007_6. PubMed PMID: 23605633.
6: Sessa C, Valota O, Geroni C. Ongoing phase I and II studies of novel anthracyclines. Cardiovasc Toxicol. 2007;7(2):75-9. Review. PubMed PMID: 17652808.
7: Quintieri L, Geroni C, Fantin M, Battaglia R, Rosato A, Speed W, Zanovello P, Floreani M. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes. Clin Cancer Res. 2005 Feb 15;11(4):1608-17. PubMed PMID: 15746066.
8: Fraier D, Frigerio E, Brianceschi G, James CA. LC-MS-MS determination of nemorubicin (methoxymorpholinyldoxorubicin, PNU-152243A) and its 13-OH metabolite (PNU-155051A) in human plasma. J Pharm Biomed Anal. 2002 Oct 15;30(3):377-89. PubMed PMID: 12367663.

Explore Compound Types